molecular formula As2H2 B1233693 Arsanylidenearsane

Arsanylidenearsane

Cat. No.: B1233693
M. Wt: 151.859 g/mol
InChI Key: RDUYICIYUADWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsanylidenearsane is a theoretical or sparsely studied organoarsenic compound characterized by a unique structure involving arsenic-arsenic bonding. The compound’s hypothetical structure likely includes an arsanylidene (-As=As-) moiety, distinguishing it from other arsenic derivatives with single bonds or oxygen-containing functional groups .

Properties

Molecular Formula

As2H2

Molecular Weight

151.859 g/mol

IUPAC Name

arsanylidenearsane

InChI

InChI=1S/As2H2/c1-2/h1-2H

InChI Key

RDUYICIYUADWAP-UHFFFAOYSA-N

SMILES

[AsH]=[AsH]

Canonical SMILES

[AsH]=[AsH]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsanylidenearsane typically involves the reaction of arsenic trichloride with organic ligands under controlled conditions. One common method is the reaction of arsenic trichloride with an alkyl or aryl lithium reagent, followed by the addition of a suitable ligand to form the desired this compound compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production facilities are equipped with advanced safety measures to handle the toxic and reactive nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Arsanylidenearsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state compounds.

    Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.

    Substitution: The compound can undergo substitution reactions where ligands attached to the arsenic atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic trioxide, while reduction can produce arsine derivatives.

Scientific Research Applications

Arsanylidenearsane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of arsanylidenearsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, it can generate reactive oxygen species that cause oxidative damage to cellular components. The specific pathways involved depend on the particular biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Organoarsenic Compounds

To contextualize Arsanylidenearsane, we compare it to well-documented organoarsenic compounds listed in Table 4-2 of , such as sodium arsanilate, sodium dimethylarsinate (cacodylate), and monosodium methanearsonate (MSMA).

Structural and Functional Differences

  • Sodium Arsanilate: Contains an aromatic phenyl group bonded to arsenic via an amino linkage (As-O and As-N bonds). It has been historically used in pharmaceuticals and veterinary medicine .
  • Sodium Dimethylarsinate (Cacodylate) : Features two methyl groups attached to arsenic (As(CH₃)₂O⁻), making it a simpler aliphatic derivative. It has applications in spectroscopy buffers and historical pesticide formulations .
  • Monosodium Methanearsonate (MSMA): A herbicide with a methanearsonate backbone (CH₃AsO₃²⁻). Its mode of action involves disrupting plant metabolic pathways .
  • This compound : Hypothesized to have an As=As double bond, which is rare among stable arsenic compounds. This structural feature could impart higher reactivity, particularly in redox reactions or coordination chemistry.

Physicochemical Properties

The table below summarizes key properties of selected arsenic compounds, extrapolated from and inferred for this compound:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications/Reactivity
Sodium Arsanilate C₆H₅AsNO₃Na 239.03 As-O, As-N (aromatic) Pharmaceuticals, veterinary use
Sodium Dimethylarsinate C₂H₆AsO₂Na 159.98 As(CH₃)₂O⁻ Buffers, historical pesticides
Monosodium Methanearsonate CH₃AsO₃Na 161.95 CH₃AsO₃⁻ Herbicides, defoliants
This compound Hypothetical: As₂R₄ ~230–250 (est.) -As=As- (R = organic groups) Potential catalyst, unstable intermediate

Research Findings and Gaps

  • Reactivity : Sodium dimethylarsinate and MSMA are relatively stable in aqueous solutions, whereas this compound’s As=As bond is predicted to confer instability, requiring inert conditions for synthesis .
  • Synthetic Challenges : The isolation of this compound is complicated by its tendency to dimerize or decompose, unlike the more stable oxygenated arsenic compounds listed .

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